Cas no 2138526-57-3 (3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one)
![3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one structure](https://ja.kuujia.com/scimg/cas/2138526-57-3x500.png)
3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- 2138526-57-3
- 3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one
- EN300-1158660
- 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one
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- インチ: 1S/C13H23NO/c1-10-6-7-12(15)8-13(10)14(2)9-11-4-3-5-11/h10-11,13H,3-9H2,1-2H3
- InChIKey: ZWBBORDDRBQNJM-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(C)C(C1)N(C)CC1CCC1
計算された属性
- せいみつぶんしりょう: 209.177964357g/mol
- どういたいしつりょう: 209.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 20.3Ų
3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1158660-0.1g |
3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one |
2138526-57-3 | 0.1g |
$653.0 | 2023-05-23 | ||
Enamine | EN300-1158660-0.25g |
3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one |
2138526-57-3 | 0.25g |
$683.0 | 2023-05-23 | ||
Enamine | EN300-1158660-1.0g |
3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one |
2138526-57-3 | 1g |
$743.0 | 2023-05-23 | ||
Enamine | EN300-1158660-0.5g |
3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one |
2138526-57-3 | 0.5g |
$713.0 | 2023-05-23 | ||
Enamine | EN300-1158660-5.0g |
3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one |
2138526-57-3 | 5g |
$2152.0 | 2023-05-23 | ||
Enamine | EN300-1158660-0.05g |
3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one |
2138526-57-3 | 0.05g |
$624.0 | 2023-05-23 | ||
Enamine | EN300-1158660-10.0g |
3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one |
2138526-57-3 | 10g |
$3191.0 | 2023-05-23 | ||
Enamine | EN300-1158660-2.5g |
3-[(cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one |
2138526-57-3 | 2.5g |
$1454.0 | 2023-05-23 |
3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-oneに関する追加情報
Introduction to 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one (CAS No. 2138526-57-3)
3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one], identified by its Chemical Abstracts Service (CAS) number 2138526-57-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate cyclic structure and functional groups, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The presence of a cyclobutylmethyl moiety combined with a methylamino substituent on a 4-methylcyclohexan-1-one backbone creates a unique chemical scaffold that may exhibit novel biological activities. This introduction delves into the structural features, synthetic pathways, and emerging research applications of this compound.
The molecular structure of 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one consists of a cyclohexanone core substituted with a (cyclobutylmethyl)(methyl)amino group at the 3-position. This configuration imparts a rigid framework with tunable electronic and steric properties, making it a valuable candidate for further derivatization and functionalization. The cyclohexanone ring itself is a common motif in many bioactive molecules, often serving as a privileged scaffold in drug design due to its ability to mimic natural products and interact favorably with biological targets.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic purposes. The cyclobutylmethyl group in this molecule contributes to its structural stability while allowing for conformational flexibility, which is crucial for binding to biological macromolecules. Additionally, the methylamino substituent can serve as a hydrogen bond acceptor or participate in hydrophobic interactions, depending on the surrounding environment. These features make 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one a promising candidate for further exploration in medicinal chemistry.
Synthetic approaches to 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one have been explored by several research groups aiming to optimize yield and purity. One common strategy involves the condensation of 4-methylcyclohexan-1-one with appropriate reagents to introduce the (cyclobutylmethyl)(methyl)amino group. Recent advancements in catalytic methods have enabled more efficient and selective transformations, reducing byproduct formation and improving overall reaction efficiency. These synthetic developments are critical for scaling up production and facilitating further biological testing.
From a biological perspective, the potential pharmacological activity of 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one has not yet been fully elucidated. However, preliminary studies suggest that compounds with similar structural motifs may exhibit properties such as receptor binding affinity or enzyme inhibition. The cyclohexanone core is known to interact with various biological targets, including enzymes and receptors involved in metabolic pathways or signal transduction. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound could reveal its therapeutic potential.
Recent research in drug discovery has emphasized the importance of structure-activity relationships (SARs) in identifying lead compounds. By systematically modifying the functional groups of 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one, researchers can optimize its biological activity and selectivity. For instance, variations in the size or electronic properties of the substituents may alter binding affinity or metabolic stability. Such modifications are often guided by computational modeling techniques that predict how different molecular structures will interact with biological targets.
The role of computational chemistry in modern drug design cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, allow researchers to predict the behavior of molecules like 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one at an atomic level. These tools help in understanding how the compound might bind to its target protein or enzyme, providing insights into its mechanism of action. Such information is invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
In conclusion, 3-[(Cyclobutylmethyl)(methyl)amino]-4-methylcyclohexan-1-one (CAS No. 2138526-57-3) represents an intriguing compound with potential applications in pharmaceutical research. Its unique structural features offer opportunities for further exploration in synthetic chemistry and drug discovery. As our understanding of molecular interactions continues to advance, compounds like this one may play a crucial role in developing new therapies for various diseases. Future studies should focus on elucidating its biological activity and optimizing its pharmacological properties through both experimental and computational approaches.
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